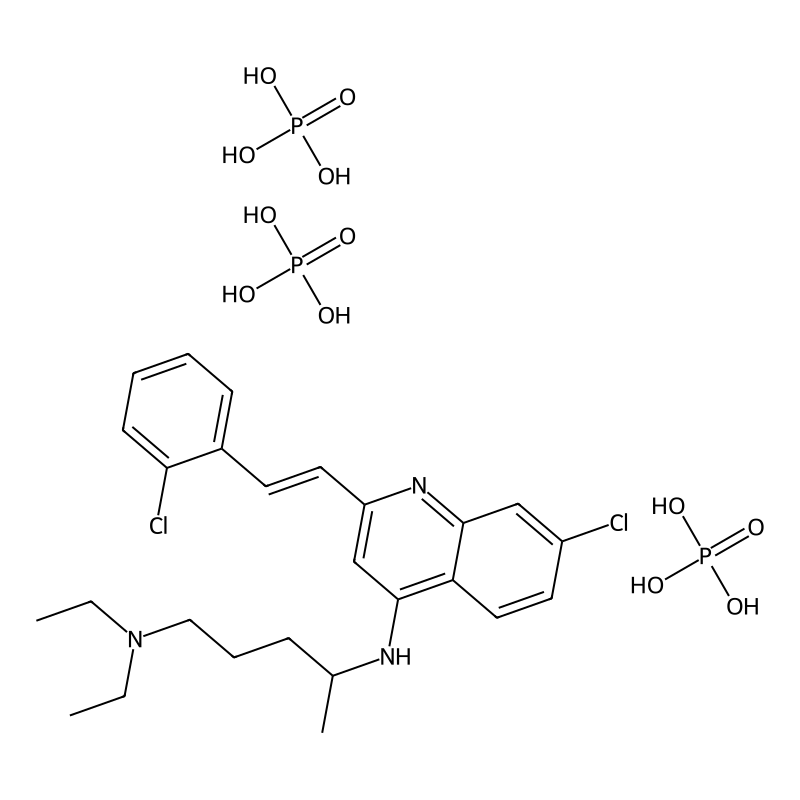

Aminoquinol triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Aminoquinol triphosphate (CAS 3653-53-0) is a highly soluble 4-aminoquinoline derivative historically recognized for its antimalarial and antileishmanial properties, but recently validated as a potent, dual-pathway multi-kinase inhibitor targeting both CDK4/6 and PI3K/AKT [1]. For procurement and material selection, the triphosphate salt form is critical; it resolves the severe lipophilicity issues of the free base, ensuring stable aqueous formulations for in vitro thermal proteome profiling and in vivo xenograft dosing . This makes it a high-priority acquisition for laboratories requiring a reliable, single-agent dual-inhibitor to model complex kinase resistance networks without the confounding artifacts of solvent precipitation.

Generic substitution with standard single-target CDK4/6 inhibitors (e.g., palbociclib) or PI3K inhibitors (e.g., LY294002) fails to replicate Aminoquinol’s simultaneous dual-pathway blockade, which is essential for preventing compensatory kinase activation in hepatocellular carcinoma models [1]. Furthermore, substituting the triphosphate salt with the Aminoquinol free base (CAS 10023-54-8) introduces severe processability flaws; the free base requires high concentrations of DMSO or PEG for dissolution, which frequently induces baseline cytotoxicity and skews IC50 calculations in sensitive cell lines. Procuring the exact triphosphate salt guarantees both the unique polypharmacological mechanism and the formulation stability required for reproducible assay workflows.

In Vivo Efficacy Benchmarking vs. 5-Fluorouracil in HCC Models

In Huh7 xenografted murine models, Aminoquinol demonstrates potent anti-tumor activity driven by its dual CDK4/6 and PI3K/AKT inhibition. When benchmarked against the standard chemotherapeutic 5-fluorouracil (5-FU), Aminoquinol achieved comparable tumor volume reduction without the severe systemic toxicity associated with 5-FU[1]. Furthermore, combination therapy showed synergistic therapeutic effects, confirming its utility as a primary research scaffold.

| Evidence Dimension | In vivo tumor volume reduction (Huh7 xenograft) |

| Target Compound Data | Strong anti-tumor activity via dual kinase inhibition |

| Comparator Or Baseline | 5-fluorouracil (5-FU) monotherapy |

| Quantified Difference | Comparable primary efficacy with superior mechanistic circumvention of single-kinase resistance |

| Conditions | BALB/c nude mice, subcutaneous Huh7 xenografts |

Procuring this compound provides researchers with a validated, single-agent dual-inhibitor that matches standard-of-care efficacy while overcoming compensatory PI3K/AKT pathway activation.

Aqueous Solubility Advantage of the Triphosphate Salt

The procurement of the triphosphate salt form (CAS 3653-53-0) is critical for in vitro and in vivo assay reproducibility. Unlike the highly lipophilic free base, the triphosphate salt achieves stable aqueous solubility (≥ 2.5 mg/mL) using standard physiological buffers with minimal organic co-solvents. This prevents compound precipitation and localized toxicity artifacts during cell culture dosing.

| Evidence Dimension | Aqueous solubility and formulation stability |

| Target Compound Data | Aminoquinol triphosphate (≥ 2.5 mg/mL in aqueous/saline media) |

| Comparator Or Baseline | Aminoquinol free base (CAS 10023-54-8) |

| Quantified Difference | Orders of magnitude higher aqueous solubility, eliminating the need for >1% DMSO in cell assays |

| Conditions | Standard physiological buffer / cell culture media preparation |

Selecting the triphosphate salt prevents precipitation-induced dosing errors and solvent-mediated cytotoxicity, ensuring reliable IC50 calculations in kinase assays.

Efficacy Against Chloroquine-Resistant Plasmodium Strains

Aminoquinol's unique 2-(2-chlorostyryl) substitution alters its binding profile compared to standard 4-aminoquinolines, allowing it to bypass specific efflux mechanisms. In models of chloroquine-resistant P. falciparum, bulkier substituted aminoquinolines demonstrate curative activity at doses comparable to those used for sensitive strains, outperforming standard amodiaquine by up to 25- to 50-fold [1].

| Evidence Dimension | Blood schizonticidal curative dose |

| Target Compound Data | Curative at low mg/kg doses in resistant strains |

| Comparator Or Baseline | Amodiaquine and Chloroquine |

| Quantified Difference | 25 to 50 times higher activity than amodiaquine in resistant models |

| Conditions | In vivo P. falciparum (chloroquine-resistant) infection models |

For infectious disease research, this compound provides a critical procurement alternative when establishing baselines in drug-resistant parasitic models.

Hepatocellular Carcinoma (HCC) Drug Discovery and Combination Therapy

Due to its validated dual inhibition of CDK4/6 and PI3K/AKT [1], Aminoquinol triphosphate is the ideal material choice for modeling resistance mechanisms in HCC where single-target inhibitors (like palbociclib) fail due to compensatory pathway activation.

Kinase Assay Standardization and Thermal Proteome Profiling

The high aqueous solubility of the triphosphate salt makes it a superior benchmark compound for thermal proteome profiling (TPP) and flow cytometry in cell-cycle arrest studies, ensuring that protein stabilization data is free from solvent-precipitation artifacts.

Antileishmanial and Antimalarial Resistance Modeling

Its unique bulky substitution profile allows it to bypass standard efflux pumps, making it a highly effective positive control in screening assays against chloroquine-resistant Plasmodium and Leishmania strains [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.

Explore Compound Types